Prosapogenin A

概要

説明

- プロゲニン III は、プロサポゲニン A としても知られており、シュロソウ属とヤマノイモ属の植物に見られる天然化合物です。

- ヒトのがん細胞のアポトーシス(プログラム細胞死)を誘導することで、強力な抗がん特性を示します。

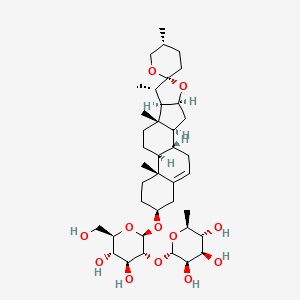

- その化学構造は、炭素原子 39 個、水素原子 62 個、酸素原子 12 個で構成され、分子量は 722.90 g/mol です .

準備方法

- プロゲニン III は、天然源から取得することも、合成することもできます。

- 天然源:シュロソウ属、ヤマノイモ属のヤマイモ、オオバギボウシ、オオカナメモチ、ニンニク (ノビル)

- 合成経路:詳細な合成方法は広く文書化されていませんが、効率的な合成経路を探求するためにさらなる研究が必要です。

化学反応の分析

- プロゲニン III は、酸化、還元、置換など、さまざまな反応を受けます。

- 一般的な試薬と条件:

- 酸化:通常、過マンガン酸カリウム (KMnO₄) やクロム酸 (H₂CrO₄) などの酸化剤が含まれます。

- 還元:水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤を使用します。

- 置換:求核置換反応によって起こる可能性があります。

- 形成される主な生成物は、特定の反応条件と出発物質によって異なります。

科学研究への応用

- 化学:プロゲニン III は、他の生物活性化合物の合成における貴重な中間体として役立ちます。

- 生物学:研究者は、STAT3 シグナル伝達経路の阻害など、細胞シグナル伝達経路への影響を研究しています。

- 医学:アポトーシス誘導特性により、潜在的な抗がん療法として調査されています。

- 産業:現在、産業用途は限定的ですが、その独自の構造はさらなる探求に値します。

科学的研究の応用

Anticancer Properties

Prosapogenin A has demonstrated potent antineoplastic effects against various cancer cell lines. Key studies have highlighted its ability to induce apoptosis and pyroptosis in cancer cells, making it a promising candidate for cancer treatment.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical settings:

Potential Therapeutic Strategies

Given its diverse mechanisms of action, this compound presents several potential therapeutic strategies:

- Combination Therapy : Combining this compound with other chemotherapeutic agents may enhance its efficacy and reduce resistance in cancer treatment.

- Targeted Delivery Systems : Developing novel drug delivery systems could improve the bioavailability and targeting of this compound to tumor sites.

- Clinical Trials : Ongoing research should focus on clinical trials to evaluate the safety and efficacy of this compound in human subjects.

作用機序

- プロゲニン III の抗がん作用には、STAT3 シグナル伝達経路の阻害が含まれます。

- また、解糖系にも影響を与え、がん細胞のエネルギー代謝を阻害します。

- その作用に関連する分子標的と経路は、さらなる解明が必要です。

類似化合物の比較

- プロゲニン III は、その特異的な抗がん特性によって際立っています。

- 類似の化合物には、他のサポニンやステロイド配糖体がありますが、プロゲニン III のユニークな効果はそれを際立たせています .

類似化合物との比較

- Progenin III stands out due to its specific anti-cancer properties.

- Similar compounds include other saponins and steroidal glycosides, but Progenin III’s unique effects set it apart .

生物活性

Prosapogenin A (PA) is a bioactive compound derived from traditional Chinese medicine, particularly noted for its presence in various herbal formulations. Recent research has highlighted its significant biological activities, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and potential therapeutic applications.

Induction of Pyroptosis

One of the most notable mechanisms through which this compound exerts its effects is by inducing GSDME-dependent pyroptosis in anaplastic thyroid cancer (ATC) cells. This process involves several key steps:

- Lysosomal Membrane Permeabilization (LMP) : PA promotes LMP, leading to the release of cathepsins.

- Caspase Activation : The released cathepsins activate caspase 8 and caspase 3, which cleave GSDME, triggering pyroptosis.

- V-ATPase Activation : PA significantly upregulates three subunits of V-ATPase (ATP6V1A, ATP6V1B2, ATP6V0C), resulting in lysosomal over-acidification that exacerbates LMP and lysosomal damage .

This mechanism has been demonstrated both in vitro and in vivo, indicating PA's potential as an antineoplastic agent against ATC.

Inhibition of the STAT3 Signaling Pathway

In addition to pyroptosis, this compound has been shown to inhibit the STAT3 signaling pathway , which is critical for tumor growth and survival. Research indicates that PA induces apoptosis in various cancer cell lines (HeLa, HepG2, MCF-7) by:

- Downregulating anti-apoptotic proteins such as Bcl-2 and survivin.

- Upregulating pro-apoptotic factors like c-myc and p21.

- Modulating glycolysis-related gene expression, thereby disrupting energy metabolism essential for cancer cell proliferation .

Case Studies and Experimental Evidence

- Anti-Cancer Activity : In a study involving anaplastic thyroid cancer cells, PA treatment led to significant cell death as evidenced by flow cytometry assays. The results showed a concentration-dependent increase in non-viable cells after PA exposure .

- Cell Viability Restoration : Co-treatment with lysosomal inhibitors such as CQ and BafA1 restored cell viability in PA-treated cells, highlighting the role of lysosomal dysfunction in PA-induced cell death .

- In Vitro Studies : Further investigations revealed that PA treatment resulted in enlarged lysosomes and increased lysosomal acidification, confirming its role as a V-ATPase agonist that modulates lysosomal function .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-34(32(44)30(42)27(16-40)49-36)50-35-33(45)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXIQHTUNGFJIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ophiopogonin C' | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19057-67-1 | |

| Record name | Ophiopogonin C' | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

238 - 240 °C | |

| Record name | Ophiopogonin C' | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Prosapogenin A exert its anticancer effects?

A1: this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including HeLa (cervical cancer) [, , , ], HepG2 (liver cancer) [], and MCF-7 (breast cancer) [, ]. This effect is attributed, at least in part, to its ability to inhibit the STAT3 signaling pathway [, ], a critical pathway often dysregulated in cancer, contributing to uncontrolled cell growth and survival.

Q2: Does this compound affect cellular metabolism?

A2: Yes, research suggests that this compound can modulate glycometabolism in cancer cells [, ]. Specifically, it has been shown to downregulate the expression of genes involved in glycolysis, such as GLUT1, HK (hexokinase), and PFKL (phosphofructokinase 1) []. This metabolic reprogramming may contribute to its anticancer activity by depriving cancer cells of essential energy sources.

Q3: Does the sugar moiety of this compound play a role in its immunomodulatory activity?

A3: Studies on Formosanin C, a diosgenin glycoside that yields this compound upon hydrolysis, suggest that the sugar moiety significantly influences its immunomodulatory effects []. While both compounds stimulated the proliferation of Con A-stimulated lymphocytes, Formosanin C exhibited higher potency. Further hydrolysis to Trillin and diosgenin abolished this activity, highlighting the importance of the sugar moiety for optimal immunomodulatory activity [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C39H62O12 and a molecular weight of 722.9 g/mol.

Q5: Which spectroscopic techniques are used to characterize this compound?

A5: Researchers commonly employ a combination of spectroscopic techniques to elucidate the structure of this compound. These include nuclear magnetic resonance spectroscopy (NMR) (both 1H and 13C), mass spectrometry (MS), infrared spectroscopy (IR), and two-dimensional NMR techniques (2D-NMR) like COSY, HMBC, NOESY, and TOCSY [, , , , ].

Q6: What are the common sources of this compound?

A6: this compound is primarily found in plants belonging to the Dioscorea genus, commonly known as yams. Examples include Dioscorea zingiberensis [, , , , ], Dioscorea birmanica [, , ], Dioscorea villosa [, ], Dioscorea parviflora [], Dioscorea cayenensis [], and Dioscorea futschauensis []. Other plant sources include Smilax china [], Paris polyphylla [, ], Rhapis exelsa [], Costus lacerus [], Cordyline australis [], Allium gramineum [], and Ophiopogon planiscapus [].

Q7: How is this compound typically extracted and isolated?

A7: this compound is typically extracted from plant materials using solvents like methanol or ethanol. The extracts are then subjected to various chromatographic techniques such as silica gel column chromatography, reversed-phase high-performance liquid chromatography (HPLC), and centrifugal partition chromatography for purification and isolation [, , , , , ].

Q8: Can the content of this compound be enhanced in plants?

A8: Yes, studies have shown that enzymatic hydrolysis of Dioscorea zingiberensis using xylanase can significantly increase the content of this compound, along with other spirostanol saponins []. This enzymatic approach presents a promising strategy for enhancing the yield of valuable bioactive compounds like this compound from natural sources.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。